2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide
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Overview
Description
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE typically involves multi-step reactions. One common method includes the condensation of acetyl moieties with cyclopropyl and phenyl groups, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclopropyl groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antidiabetic properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. For instance, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of starch into glucose. This results in a slower release of glucose into the bloodstream, which is beneficial for managing blood sugar levels in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with variations in the position of the functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains a fused oxazine ring, offering different chemical properties and biological activities.
Uniqueness
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE is unique due to its specific combination of cyclopropyl, phenyl, and pyrrolo[3,2-d]pyrimidine moieties. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, particularly in the field of diabetes research .
Properties
Molecular Formula |
C23H20N4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O2/c28-20(25-17-9-5-2-6-10-17)14-26-13-19(16-7-3-1-4-8-16)21-22(26)23(29)27(15-24-21)18-11-12-18/h1-10,13,15,18H,11-12,14H2,(H,25,28) |
InChI Key |
QUBMCSMLTZUQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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